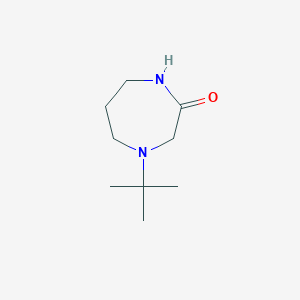
4-Tert-butyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-1,4-diazepan-2-one is a chemical compound with the CAS Number: 46059-74-9 . It has a molecular weight of 170.25 and its IUPAC name is 4-(tert-butyl)-1,4-diazepan-2-one . It is also known as Boc-protected proline.
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-1,4-diazepan-2-one is 1S/C9H18N2O/c1-9(2,3)11-6-4-5-10-8(12)7-11/h4-7H2,1-3H3,(H,10,12) . This indicates the presence of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Organic Synthesis and Building Blocks
The compound’s tert-butyl group (t-Bu) makes it an excellent building block in organic synthesis. Chemists use it to construct more complex molecules by functionalizing the diazepane ring. For instance, tert-butyl-protected intermediates find applications in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Flexible Organic Field-Effect Transistors (OFETs)
While not as extensively studied, the fused thiophene and symmetric molecular structure of 4-tert-butyl-1,4-diazepan-2-one could influence its performance in flexible OFETs. Researchers have explored similar compounds in designing semiconductor polymers for electronic applications . Further investigations are needed to understand its behavior in organic electronics.
Cancer Research and Cytotoxicity
Studies have demonstrated the cytotoxic activity of 4-tert-butyl-1,4-diazepan-2-one against breast carcinoma cells (MCF-7 cells) with an identified IC50 value of 5 μg/ml. Its potential as an anticancer agent warrants further exploration. Investigating its mechanisms of action and potential synergies with other compounds could lead to novel therapeutic strategies.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used as rigid linkers in protac development for targeted protein degradation .
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
It’s suggested that the compound may impact the 3d orientation of the degrader and thus ternary complex formation .
Pharmacokinetics
The compound is a powder at room temperature, suggesting it could have good bioavailability .
Result of Action
The compound’s potential use in protac development suggests it may contribute to targeted protein degradation .
Action Environment
The compound’s storage temperature is specified as 4 degrees celsius, indicating that temperature could be a significant environmental factor .
Propriétés
IUPAC Name |
4-tert-butyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-6-4-5-10-8(12)7-11/h4-7H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXBMSPPIHAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1,4-diazepan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

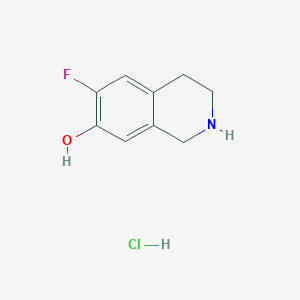
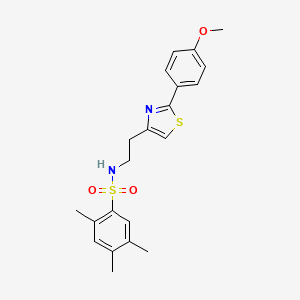
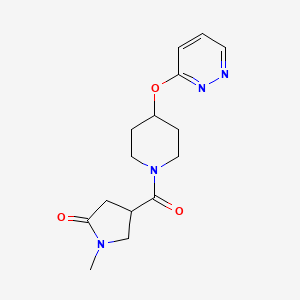

![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)
![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
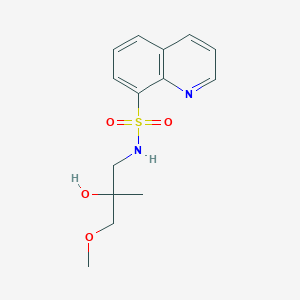
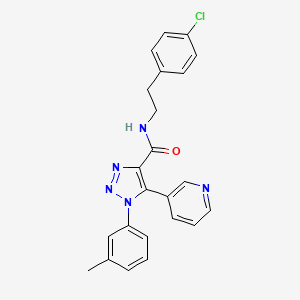

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2511788.png)
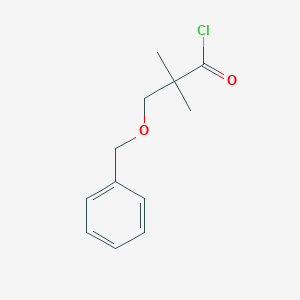
![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)